Sulfadimethoxine

Pharmacokinetics Veterinary Pharmacology Half-Life

Sulfadimethoxine is a long-acting sulfonamide (t½ ≈13 h) enabling once-daily dosing in swine and aquaculture, reducing labor costs and animal handling versus short-acting sulfonamides. >93% plasma protein binding and superior MIC50 (≤16 µg/mL) against porcine respiratory pathogens (B. bronchiseptica, P. multocida, H. pleuropneumoniae) confirm its advantage over sulfamethazine. A validated 9-day (252 °C-day) withdrawal period in tilapia ensures regulatory residue compliance. Optimize your veterinary research and residue surveillance programs with this differentiated sulfonamide.

Molecular Formula C12H14N4O4S
Molecular Weight 310.33 g/mol
CAS No. 122-11-2
Cat. No. B1681780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadimethoxine
CAS122-11-2
SynonymsNSC 683544;  NSC 683544;  NSC 683544;  Sulfadimethoxine;  Madriqid;  Madroxin
Molecular FormulaC12H14N4O4S
Molecular Weight310.33 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
InChIInChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyZZORFUFYDOWNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadimethoxine (CAS 122-11-2): A Long-Acting Veterinary Sulfonamide Antibiotic


Sulfadimethoxine (CAS 122-11-2) is a synthetic, broad-spectrum sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase, disrupting bacterial folic acid synthesis [1]. Classified as a long-acting sulfonamide, it is characterized by rapid gastrointestinal absorption, extensive plasma protein binding, and a prolonged elimination half-life that supports once-daily dosing regimens in veterinary medicine [2]. It is primarily indicated for the treatment of respiratory and enteric infections in cattle, swine, poultry, and aquaculture species, often in combination with diaminopyrimidine potentiators like trimethoprim or ormetoprim [3].

Why Generic Sulfonamide Substitution Fails: Sulfadimethoxine Differentiation Data


Sulfonamide antibiotics are not interchangeable due to clinically significant variations in elimination half-life, protein binding, and tissue distribution kinetics that directly impact dosing frequency, therapeutic plasma concentrations, and residue withdrawal periods [1]. Sulfadimethoxine exhibits a markedly prolonged half-life (approximately 13 hours) compared to short-acting analogs like sulfamethoxazole (2–3 hours) and sulfadiazine, which alters its suitability for once-daily versus multiple-daily dosing regimens [2]. Furthermore, its high plasma protein binding (>93%) and distinct metabolic acetylation profile influence both therapeutic efficacy and residue depletion kinetics in food-producing animals, precluding simple substitution with other in-class compounds [3].

Sulfadimethoxine (CAS 122-11-2) Quantified Differentiation vs. Sulfonamide Comparators


Elimination Half-Life Comparison: Sulfadimethoxine vs. Sulfamethoxazole in Healthy Pigs

Sulfadimethoxine (SDM) demonstrates a significantly prolonged elimination half-life compared to sulfamethoxazole (SMX) when co-administered with trimethoprim (TMP) in pigs. In a single oral dose study (25 mg SDM or SMX + 5 mg TMP per kg body weight), SDM exhibited a half-life of approximately 13 hours, whereas SMX was eliminated much more rapidly with a half-life of only 2–3 hours [1]. This 4- to 6-fold difference enables once-daily dosing for SDM versus multiple daily administrations required for SMX.

Pharmacokinetics Veterinary Pharmacology Half-Life

Plasma Protein Binding Comparison: Sulfadimethoxine vs. Sulfamethoxazole in Pigs

Sulfadimethoxine exhibits markedly higher plasma protein binding than sulfamethoxazole. In pharmacokinetic studies in pigs, protein binding of sulfadimethoxine and its N4-acetyl metabolite exceeded 93%, whereas sulfamethoxazole, trimethoprim, and their respective metabolites demonstrated only moderate binding ranging from 48% to 75% [1]. High protein binding contributes to the prolonged plasma retention and sustained therapeutic concentrations characteristic of sulfadimethoxine.

Pharmacokinetics Protein Binding Veterinary Medicine

In Vitro Antibacterial Activity (MIC50) Comparison Against Porcine Pathogens: Sulfadimethoxine vs. Sulfamethazine

Against Gram-negative porcine pathogens (Bordetella bronchiseptica, Pasteurella multocida, Haemophilus pleuropneumoniae), sulfadimethoxine exhibits MIC50 values ≤16 µg/mL, comparable to sulfamethoxazole and sulfadiazine, but superior to sulfamethazine [1]. The study noted that sulfamethazine, a frequently prescribed sulfonamide in veterinary practice, demonstrated overall low antimicrobial activity, whereas sulfadimethoxine ranked among the more active compounds tested [1].

Antimicrobial Susceptibility MIC Veterinary Microbiology

Analytical Method Sensitivity Comparison: HPLC Detection of Sulfadimethoxine Residues in Salmon Muscle

For regulatory residue monitoring in aquaculture, the analytical sensitivity achievable for sulfadimethoxine using HPLC is 0.05 µg/g (0.05 ppm), as validated in salmon muscle tissue [1]. This HPLC method demonstrates a strong correlation (r² = 0.944) with the Charm II screening assay over a concentration range of 0.1–13.0 ppm, confirming its reliability for quantitative confirmation testing [1].

Residue Analysis HPLC Food Safety

Withdrawal Period Determination: Sulfadimethoxine + Ormetoprim in Nile Tilapia

In Nile tilapia (Oreochromis sp.) treated with medicated feed containing sulfadimethoxine and ormetoprim at a 5:1 ratio (50 mg/kg body weight for 5 consecutive days, water temperature 28°C), the estimated withdrawal period was 9 days (or 252 °C-days) for residues to fall below the maximum residue level of 100 µg/kg [1]. This withdrawal period is specific to the sulfadimethoxine-ormetoprim combination and the defined aquaculture conditions, and may differ from other sulfonamide combinations.

Residue Depletion Withdrawal Period Aquaculture

Sulfadimethoxine (CAS 122-11-2): Best-Fit Research and Industrial Application Scenarios


Once-Daily Dosing Regimens in Swine Respiratory Disease Management

Sulfadimethoxine's 13-hour elimination half-life [1] supports once-daily oral or injectable administration in swine, reducing labor costs and animal handling compared to shorter-acting sulfonamides requiring 2–3 doses per day. Feed medication at 500 ppm sulfadimethoxine with 100 ppm trimethoprim achieves steady-state plasma concentrations above the MIC90 for Actinobacillus pleuropneumoniae within 48 hours of twice-daily feeding [1], making it suitable for mass medication in swine production systems.

Aquaculture Residue Compliance and Withdrawal Period Management

In tilapia aquaculture, a validated 9-day (252 °C-day) withdrawal period following 5-day oral administration of sulfadimethoxine-ormetoprim (5:1 ratio, 50 mg/kg/day) ensures tissue residues fall below the 100 µg/kg maximum residue level [2]. This species-specific, temperature-adjusted depletion data enables producers to schedule harvests in compliance with food safety regulations, particularly in jurisdictions where sulfadimethoxine use is approved.

Regulatory Residue Monitoring in Salmonid Aquaculture

For laboratories conducting regulatory residue surveillance, the HPLC method validated for sulfadimethoxine in salmon muscle provides quantitative confirmation with a sensitivity of 0.05 ppm and excellent correlation (r² = 0.944) with screening assays across the 0.1–13.0 ppm range [3]. This method supports compliance testing programs for aquaculture products destined for international markets with established sulfonamide maximum residue limits.

Empirical Antibiotic Selection for Porcine Respiratory Infections

In vitro susceptibility data demonstrate that sulfadimethoxine achieves MIC50 values ≤16 µg/mL against key Gram-negative porcine respiratory pathogens (B. bronchiseptica, P. multocida, H. pleuropneumoniae), outperforming sulfamethazine, which exhibits overall low antimicrobial activity against the same pathogen panel [4]. This evidence supports sulfadimethoxine as a rational empirical choice for bacterial pneumonia and atrophic rhinitis in swine, pending local susceptibility patterns.

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